S-アデノシル-3-メチルチオプロピルアミン硫酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-Adenosyl-3-methylthiopropylamine sulfate, also known as Decarboxylated S-adenosyl methionine Sulfate, is a substrate involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine . Its molecular formula is C14H26N6O11S3 and it has a molecular weight of 550.57 .

Molecular Structure Analysis

The molecular structure of S-Adenosyl-3-methylthiopropylamine sulfate consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact mass is not available, but the molecular weight is 550.57 .Chemical Reactions Analysis

S-Adenosyl-3-methylthiopropylamine sulfate is involved in various biochemical processes. It is a substrate in the biosynthesis of polyamines . It also exerts a non-competitive inhibition of certain enzymes .科学的研究の応用

生化学的プロセスにおける役割

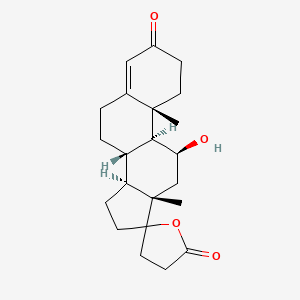

“S-アデノシル-3-メチルチオプロピルアミン硫酸塩”は、さまざまな生化学的プロセスにおいて重要な役割を果たします。これは、システインとメチオニンの2つの必須アミノ酸の代謝に関与しています {svg_1}。これらのアミノ酸は、タンパク質合成やその他の細胞機能に不可欠です。

代謝経路への関与

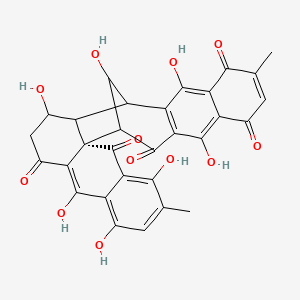

この化合物は、アルギニンとプロリンの代謝など、いくつかの代謝経路に関与しています {svg_2}。アルギニンは、細胞分裂、創傷治癒、および免疫機能に役割を果たす準必須アミノ酸であり、プロリンはコラーゲンの構造に関与するため、皮膚の健康に重要です。

メチオニンサルベージ経路における役割

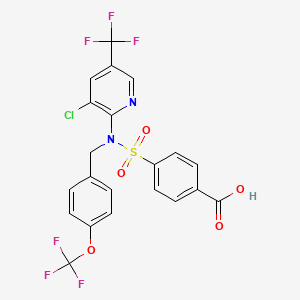

“S-アデノシル-3-メチルチオプロピルアミン硫酸塩”は、メチオニンサルベージ経路の一部です {svg_3}。この経路は、ポリアミン合成の副産物である5'-メチルチオアデノシンからメチオニンをリサイクルします。これは、必須アミノ酸であるメチオニンの細胞レベルを維持するために不可欠です。

ポリアミン生合成への関与

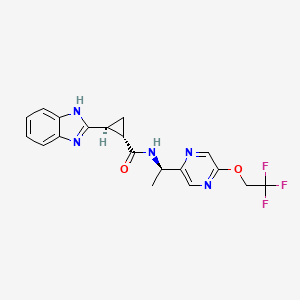

この化合物は、ポリアミン {svg_4}の生合成に関与しています。スペルミジンやスペルミンなどのポリアミンは、細胞増殖や分化において重要な役割を果たす有機化合物です。

酵素反応における役割

“S-アデノシル-3-メチルチオプロピルアミン硫酸塩”は、いくつかの酵素反応 {svg_5}に関与しています。これは、遺伝子発現、タンパク質機能、代謝など、幅広い生物学的プロセスに関与するメチルトランスフェラーゼなどの酵素の基質です。

作用機序

Target of Action

S-Adenosyl-3-methylthiopropylamine sulfate, also known as S-Adenosylmethioninamine, is an intermediate metabolite of methionine . It is involved in enzymatic transmethylation reactions and is present in all living organisms . The primary targets of this compound are the enzymes that mediate these transmethylation reactions .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It interacts with its target enzymes by transferring a methyl group to them, which then gets incorporated into various biomolecules .

Biochemical Pathways

S-Adenosyl-3-methylthiopropylamine sulfate is involved in several biochemical pathways. These include the cysteine and methionine metabolism pathway, the arginine and proline metabolism pathway, and the metabolic pathways of the methionine salvage pathway and polyamine biosynthesis .

Pharmacokinetics

As a metabolite of methionine, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of S-Adenosyl-3-methylthiopropylamine sulfate’s action are primarily related to its role in transmethylation reactions. By donating a methyl group to various biomolecules, it can influence gene expression, protein function, and metabolic processes .

Action Environment

The action, efficacy, and stability of S-Adenosyl-3-methylthiopropylamine sulfate can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect its stability and activity . .

生化学分析

Biochemical Properties

S-Adenosyl-3-methylthiopropylamine sulfate plays a vital role in various biochemical processes. It can be applied for studying cellular functions and investigating metabolic pathways. It is involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine .

Metabolic Pathways

S-Adenosyl-3-methylthiopropylamine sulfate is involved in the metabolic pathways of polyamines including spermidine, spermine, and thermospermine . It interacts with various enzymes and cofactors in these pathways .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of S-Adenosyl-3-methylthiopropylamine sulfate involves the reaction of S-adenosylmethionine with 3-methylthiopropanol and sulfuric acid.", "Starting Materials": [ "S-adenosylmethionine", "3-methylthiopropanol", "Sulfuric acid" ], "Reaction": [ "Mix S-adenosylmethionine, 3-methylthiopropanol, and sulfuric acid in a reaction flask.", "Heat the mixture to a temperature of 60-70°C and stir for 24 hours.", "Cool the reaction mixture and add water to it.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain S-Adenosyl-3-methylthiopropylamine sulfate." ] } | |

CAS番号 |

67380-81-8 |

分子式 |

C14H26N6O11S3 |

分子量 |

550.57 |

IUPAC名 |

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate |

InChI |

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1 |

InChIキー |

NZCXDNATCGDLIE-RGBAOSDGSA-M |

SMILES |

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O |

外観 |

White to off-white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Decarboxylated S-adenosyl methionine Sulfate; S-Adenosyl-3-methylthiopropylamine; S-Adenosyl-L-methionamine; S-Adenosylmethionamine; Decarboxylated S-adenosylmethionine. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)